molecular formula C11H7FO2 B1454629 2-Fluoro-4-(furan-3-yl)benzaldehyde CAS No. 1342057-65-1

2-Fluoro-4-(furan-3-yl)benzaldehyde

Cat. No.: B1454629
CAS No.: 1342057-65-1
M. Wt: 190.17 g/mol
InChI Key: HXZMWIXIXSDLHQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(furan-3-yl)benzaldehyde is an organic compound that belongs to the class of fluorinated benzaldehydes It features a benzaldehyde core substituted with a fluorine atom at the 2-position and a furan ring at the 4-position

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-(furan-3-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases through condensation reactions. These Schiff bases have been shown to exhibit antimicrobial properties . The compound interacts with enzymes such as tyrosinase, where it acts as an inhibitor, potentially affecting melanin synthesis . Additionally, this compound can form complexes with metal ions, which may influence various enzymatic activities .

Cellular Effects

This compound has been observed to affect various cellular processes. It can influence cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction . This compound may also impact gene expression by modulating transcription factors or other regulatory proteins . Furthermore, this compound can alter cellular metabolism by affecting key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation . For example, its interaction with tyrosinase results in the inhibition of this enzyme, affecting melanin synthesis . Additionally, this compound can influence gene expression by binding to transcription factors or other DNA-binding proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity or modulation of metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and biochemical processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels . The compound may also influence the activity of key metabolic enzymes, thereby altering the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution of this compound can affect its activity and function, as well as its potential interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes . For example, this compound may localize to the nucleus, where it interacts with transcription factors and other DNA-binding proteins to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the halogen-exchange reaction, where a precursor such as 2-chloro-4-(furan-3-yl)benzaldehyde is treated with a fluorinating agent like cesium tetrafluorocobaltate (III) or silver fluoride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of 2-Fluoro-4-(furan-3-yl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(furan-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-Fluoro-4-(furan-3-yl)benzoic acid.

    Reduction: 2-Fluoro-4-(furan-3-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzaldehyde: Lacks the furan ring, making it less versatile in certain applications.

    4-(Furan-3-yl)benzaldehyde: Lacks the fluorine atom, which may reduce its binding affinity and stability in biological systems.

    2-Fluoro-4-(furan-2-yl)benzaldehyde: Similar structure but with the furan ring at a different position, potentially altering its reactivity and properties.

Uniqueness

2-Fluoro-4-(furan-3-yl)benzaldehyde is unique due to the combined presence of a fluorine atom and a furan ring, which imparts distinct electronic and steric properties. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-fluoro-4-(furan-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZMWIXIXSDLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=COC=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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